Shizukaol D
Description
This compound has been reported in Chloranthus fortunei, Chloranthus multistachys, and other organisms with data available.
isolated from Chloranthusjaponicus; structure in first source
Properties
IUPAC Name |
methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIWILSQZCXQY-LWKKLXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\[C@H]2C3=C(C[C@@H]4[C@@]25C(=C(C(=O)O5)CO)C[C@@H]6[C@@]4([C@@H]7C[C@@H]7[C@H]6COC(=O)C)C)[C@H]8C[C@H]8[C@@]3([C@H](C1=O)O)C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Shizukaol D biosynthetic pathway in Chloranthus
An In-Depth Technical Guide to the Shizukaol D Biosynthetic Pathway in Chloranthus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a structurally complex dimeric sesquiterpenoid belonging to the lindenane class, predominantly isolated from plants of the Chloranthus genus, such as Chloranthus japonicus and Chloranthus serratus[1][2][3]. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory properties[2][4][5]. This compound, in particular, has been shown to inhibit the growth of liver cancer cells by modulating the Wnt signaling pathway and to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism[1][4].
This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete enzymatic sequence in Chloranthus has not been fully elucidated, a plausible pathway has been proposed based on known terpenoid biochemistry and biomimetic chemical syntheses[6][7]. This pathway involves the cyclization of a universal sesquiterpene precursor to form lindenane monomers, followed by oxidative modifications and a key [4+2] Diels-Alder cycloaddition reaction to form the dimeric scaffold[6][8][9]. This document details these proposed steps, presents available quantitative data, outlines key experimental protocols for isolation and analysis, and provides visual diagrams to illustrate the core concepts.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with central isoprenoid metabolism and culminates in a complex dimerization and subsequent chemical modifications. The pathway is hypothesized to proceed through the following key stages.
2.1 Formation of Sesquiterpene Precursors The journey begins in the plastids with the methylerythritol phosphate (MEP) pathway, which synthesizes the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). FPP is the common precursor for all sesquiterpenoids, including the lindenane monomers.
2.2 Lindenane Monomer Synthesis and Modification A putative terpene synthase (TPS) catalyzes the complex cyclization of the linear FPP molecule into the characteristic tricyclic 3/5/6-fused ring system of the lindenane skeleton. Following the initial cyclization, the lindenane monomer undergoes several tailoring reactions, primarily oxidations and hydroxylations. These steps are likely catalyzed by Cytochrome P450 monooxygenases (CYPs), which are well-known for their role in diversifying terpenoid structures[10][11]. These modifications are critical as they generate two distinct lindenane monomers: one that will serve as a diene and another that will act as a dienophile in the subsequent dimerization step.
2.3 Dimerization via [4+2] Cycloaddition The hallmark of this compound biosynthesis is the dimerization of two lindenane-type sesquiterpenoid monomers. This is widely proposed to occur via an enzymatic, stereospecific [4+2] Diels-Alder reaction[9][12][13]. The reaction joins the two monomeric units to create the complex, polycyclic core structure of the shizukaol family. The total synthesis of this compound has been successfully achieved, inspired by this proposed biomimetic cycloaddition, lending strong support to this hypothesis[6][7].
2.4 Final Tailoring Steps After the core dimeric scaffold is formed, it is likely subjected to a final series of tailoring reactions. These can include further hydroxylations, acylations, or other modifications catalyzed by various enzymes to yield the final, biologically active this compound molecule.
Caption: Proposed biosynthetic pathway of this compound from FPP.
Quantitative Data
Quantitative analysis is crucial for understanding the feasibility of natural product extraction and for evaluating biological efficacy. The following tables summarize key quantitative data related to this compound.
Table 1: Isolation Yield of this compound from Chloranthus japonicus This table outlines the reported yield of purified this compound from its natural source.
| Plant Material | Initial Mass (kg) | Final Yield (mg) | Purity (%) | Yield (%) | Reference |
| Chloranthus japonicus (dried, powdered) | 10 | 20 | >98 | 0.0002 | [1] |
Table 2: In Vitro Biological Activity of this compound This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound against a human liver cancer cell line, demonstrating its cytotoxic potential.
| Cell Line | Assay | IC₅₀ (µmol/L) | Reference |
| SMMC-7721 (Human Hepatoma) | Cytotoxicity | 13.71 ± 1.68 | [2] |
| SMMC-7721 (Human Hepatoma) | Cytotoxicity | 8.82 ± 1.66 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections describe the protocols used for the isolation of this compound and the assessment of one of its key biological activities.
4.1 Protocol for Isolation and Purification of this compound
This protocol is adapted from the methodology described for the isolation of this compound from Chloranthus japonicus[1].
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Extraction:
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Air-dried and powdered C. japonicus plant material (10 kg) is extracted three times with 95% Ethanol (EtOH) (3 x 40 L) under reflux conditions.
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The filtrate is combined and evaporated under reduced pressure to yield a crude residue (approx. 740 g).
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Solvent Partitioning:
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The crude residue is dissolved in water (H₂O) and sequentially extracted with ethyl acetate (AcOEt) and then n-butanol (n-BuOH).
-
The AcOEt extract (approx. 380 g) is collected for further purification.
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Column Chromatography I (MCI gel):
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The AcOEt extract is subjected to column chromatography on an MCI gel CHP20P column.
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Elution is performed with a MeOH-H₂O gradient (from 3:7 to 5:5, 7:3, and finally 1:0) to yield several fractions.
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Column Chromatography II (Silica Gel):
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The target fraction from the previous step (Fraction C₇) is further separated by silica gel column chromatography.
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Elution is performed using a CHCl₃-MeOH gradient (from 100:1 to 80:1 and 60:1).
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-
Column Chromatography III (Sephadex LH-20):
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The this compound-containing fraction is purified on a Sephadex LH-20 column using methanol (MeOH) as the eluent.
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This step yields purified this compound (20 mg) with a purity of >98%.
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Structural Identification:
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The identity and structure of the purified compound are confirmed using Electron Spray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H and ¹³C-NMR) spectroscopy.
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Caption: Experimental workflow for the isolation of this compound.
4.2 Protocol for Western Blot Analysis of AMPK Activation
This protocol summarizes the method used to determine the effect of this compound on the phosphorylation of AMPK and its downstream target, ACC, in HepG2 cells[1].
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Cell Culture and Treatment:
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HepG2 cells are cultured to the desired confluence.
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Cells are treated with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) for a specified time (e.g., 1 hour). A vehicle control (DMSO) and a positive control (e.g., 2 mM Metformin) are included.
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Protein Extraction:
-
After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
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The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Protein Transfer:
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Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
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The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPK, Thr172), total AMPK, phosphorylated ACC (p-ACC, Ser79), total ACC, and a loading control (e.g., β-actin).
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The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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-
Detection and Quantification:
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
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Mechanism of Action: Modulation of AMPK Signaling
Recent research has illuminated a key mechanism through which this compound exerts its metabolic effects: the activation of the AMPK signaling pathway[1][5]. This pathway is a central regulator of cellular energy homeostasis.
Studies have shown that this compound induces mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential. This disruption in mitochondrial function leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio. The elevated AMP/ATP ratio is a primary signal for the activation of AMPK. Once activated, AMPK phosphorylates downstream targets, including Acetyl-CoA Carboxylase (ACC), which leads to the inhibition of fatty acid synthesis and a reduction in cellular triglyceride and cholesterol levels[1][5]. This signaling cascade provides a molecular basis for the potential use of this compound in treating metabolic disorders.
References
- 1. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]
- 6. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Syntheses of Sarcandrolide J and this compound: Lindenane Sesquiterpenoid [4+2] Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. Chemistry and biology of biosynthetic Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic catalysis of the Diels–Alder reaction in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Shizukaol D: An In-Depth Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pro-apoptotic effects of Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus. The content herein is synthesized from peer-reviewed research, focusing on the compound's impact on signaling pathways in cancer cells, particularly human liver cancer. This document details the established inhibitory effects on the Wnt/β-catenin pathway, presents quantitative data on its cytotoxic activity, outlines key experimental protocols, and visualizes the involved molecular interactions and workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects by inducing apoptosis in human liver cancer cells. The primary mechanism identified is the potent inhibition of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[2] this compound treatment leads to a reduction in the expression of key Wnt pathway components, which in turn suppresses the transcription of target genes responsible for cell growth and proliferation, ultimately leading to programmed cell death.[2]
Quantitative Data on Bioactivity
The cytotoxic and anti-proliferative effects of this compound have been quantified in various human liver cancer cell lines. The data is summarized below for easy comparison.
Table 1: IC50 Values of this compound in Human Liver Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined following treatment with this compound for 48 hours.
| Cell Line | IC50 (μmol/L) |
| Focus | 6.26 ± 0.85 |
| SMMC-7721 | 8.82 ± 1.66 |
| SK-HEP1 | 9.25 ± 0.57 |
| QGY-7703 | 14.17 ± 1.93 |
| HepG2 | >50 |
| Data sourced from Tang et al., 2016.[2][3] |
Table 2: Summary of Dose- and Time-Dependent Effects
| Assay Type | Cell Lines | Observations |
| Cell Viability (CCK-8) | Focus, SMMC-7721 | A significant decrease in cell viability was observed with increasing concentrations of this compound (0-50 μmol/L) over 24, 48, and 72 hours.[4] |
| Colony Formation | SMMC-7721 | The number and size of colonies were markedly reduced in a dose-dependent manner with this compound treatment (0-25 μmol/L).[4] |
Signaling Pathways
Established Pathway: Inhibition of Wnt/β-Catenin Signaling
This compound disrupts the Wnt signaling cascade, leading to the degradation of β-catenin and preventing its translocation to the nucleus. This action inhibits the transcription of Wnt target genes like c-myc and cyclin D1, which are critical for cell proliferation.[2] Western blot analyses have confirmed that this compound treatment reduces the protein levels of β-catenin, Dishevelled 2 (Dvl2), and Axin2, and decreases the phosphorylation of the LRP6 co-receptor.[4][5]
References
- 1. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 3. Item - IC50 values of this compound on liver cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Potent and Diverse Biological Activities of Dimeric Sesquiterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimeric sesquiterpenoids, a unique class of natural products formed by the coupling of two C15 sesquiterpene units, have emerged as a focal point in drug discovery due to their complex structures and significant therapeutic potential.[1] These molecules often exhibit enhanced biological activities compared to their monomeric precursors, including potent cytotoxic, anti-inflammatory, neuroprotective, antiviral, and antibacterial effects.[1] This technical guide provides an in-depth overview of the core biological activities of dimeric sesquiterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising field.
Biological Activities and Quantitative Data
The diverse biological activities of dimeric sesquiterpenoids are attributed to their varied and often complex chemical structures. The following tables summarize the quantitative data for several key activities, providing a comparative overview of their potency.
Cytotoxic Activity
Many dimeric sesquiterpenoids have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Disesquicin | MDA-MB-231 (Breast) | 5.99 µg/mL | [2] |
| HeLa (Cervical) | 9.10 µg/mL | [2] | |
| A549 (Lung) | 12.47 µg/mL | [2] | |
| Seco-psilostachyinolide Derivative 1 | Colo 205 (Colon, Doxorubicin-sensitive) | 26.6 ± 0.48 | [3] |
| Seco-psilostachyinolide Derivative 4 | Colo 320 (Colon, Multidrug-resistant) | 17.7 ± 0.20 | [3] |
| Halichonadin E | L1210 (Murine leukemia) | Active | [4] |
| KB (Human epidermoid carcinoma) | Active | [4] |
Anti-inflammatory Activity
Dimeric sesquiterpenoids have shown potent anti-inflammatory effects, often by modulating key signaling pathways such as the NF-κB pathway.[5][6] The IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are presented below.
| Compound | Assay | IC50 (µM) | Reference |
| Inulabritanoid A (1) | NO Production Inhibition | 3.65 | [5] |
| Inulabritanoid B (2) | NO Production Inhibition | 5.48 | [5] |
| Compound 12 | NO Production Inhibition | 3.29 | [5] |
| Compound 19 | NO Production Inhibition | 3.12 | [5] |
Neuroprotective Activity
Certain dimeric sesquiterpenoids exhibit neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. The half-maximal effective concentration (EC50) for protection against glutamate-induced neurotoxicity in PC-12 cells is a key metric.
| Compound | Assay | EC50 (µM) | Reference |
| Vlasouliolide J (1) | Glutamate-induced neurotoxicity in PC-12 cells | 2.11 ± 0.35 | [7] |
Antiviral and Antibacterial Activities
The investigation into the antiviral and antibacterial activities of dimeric sesquiterpenoids is an expanding area of research.[1][8] While extensive quantitative data in the form of IC50 or Minimum Inhibitory Concentration (MIC) values for a wide range of dimeric sesquiterpenoids is still being compiled in the literature, preliminary studies have shown promising results. For instance, some sesquiterpenoid derivatives have been shown to inhibit the replication of Herpes Simplex Virus-1 (HSV-1).[8] Similarly, aurisins A and K, dimeric aristolanes, have displayed antimycobacterial activity against Mycobacterium tuberculosis.[4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of dimeric sesquiterpenoids.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The concentration of the formazan, which is dissolved in a solubilization solution, is directly proportional to the number of viable cells.
Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the dimeric sesquiterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Anti-inflammatory Assay: NF-κB Nuclear Translocation
This assay determines the ability of a compound to inhibit the translocation of the NF-κB protein from the cytoplasm to the nucleus upon stimulation, a key step in the inflammatory response.[12]
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] This translocation can be visualized and quantified using immunofluorescence microscopy.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., RAW264.7 macrophages) on coverslips in a multi-well plate. Pre-treat the cells with the dimeric sesquiterpenoid for a specific duration before stimulating with an inflammatory agent like LPS.
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Fixation and Permeabilization: Fix the cells with a solution such as 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
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Immunostaining: Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65). Subsequently, incubate with a fluorescently labeled secondary antibody.
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Nuclear Staining: Stain the cell nuclei with a fluorescent dye such as DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear fluorescence intensity of the NF-κB signal relative to the cytoplasmic signal. A decrease in nuclear translocation in treated cells compared to stimulated, untreated cells indicates inhibitory activity.
Neuroprotection Assay: Glutamate-Induced Neurotoxicity
This assay evaluates the ability of a compound to protect neuronal cells from excitotoxicity induced by excessive glutamate exposure.[7]
Principle: High concentrations of glutamate lead to overstimulation of its receptors, causing an influx of calcium ions, oxidative stress, and ultimately neuronal cell death. Neuroprotective compounds can mitigate these effects.
Methodology:
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Cell Culture: Culture neuronal cells (e.g., PC-12 or primary cortical neurons) in a suitable medium.
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Compound Pre-treatment: Pre-incubate the cells with different concentrations of the dimeric sesquiterpenoid for a defined period.
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate.
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Viability Assessment: After the incubation period, assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.[7]
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at different concentrations and determine the EC50 value.
Antiviral Activity Assay
Several methods can be employed to assess the antiviral activity of dimeric sesquiterpenoids, including plaque reduction assays and assays that measure the inhibition of virus-induced cytopathic effect (CPE).[13][14]
Principle: These assays quantify the ability of a compound to inhibit viral replication and the subsequent damage it causes to host cells.
Methodology (CPE Inhibition Assay):
-
Cell Seeding: Plate host cells in a 96-well plate.
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Infection and Treatment: Infect the cells with a specific virus at a known multiplicity of infection (MOI). Simultaneously or at different time points post-infection, add serial dilutions of the dimeric sesquiterpenoid.
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Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.
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CPE Observation: Observe and score the degree of CPE in each well under a microscope.
-
Viability Measurement: Alternatively, cell viability can be quantified using the MTT assay to determine the extent of protection from virus-induced cell death.
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (IC50) is determined.
Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] The broth microdilution method is a commonly used technique.[17]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits bacterial growth is the MIC.
Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the dimeric sesquiterpenoid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[15]
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Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and dilute it further to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[18]
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[16]
Signaling Pathways and Visualizations
Understanding the molecular mechanisms underlying the biological activities of dimeric sesquiterpenoids is crucial for their development as therapeutic agents.
Inhibition of the NF-κB Signaling Pathway
Several anti-inflammatory dimeric sesquiterpenoids exert their effects by inhibiting the NF-κB signaling pathway.[5] Mechanistic studies have shown that some compounds can inhibit the phosphorylation of IκB kinase (IKK), which is a critical upstream event in the activation of this pathway.[5] This prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by a dimeric sesquiterpenoid.
General Experimental Workflow for Bioactivity Screening
The process of identifying and characterizing the biological activities of dimeric sesquiterpenoids typically follows a structured workflow, starting from isolation and culminating in mechanistic studies.
Caption: General workflow for the bioactivity screening of dimeric sesquiterpenoids.
This technical guide provides a foundational understanding of the biological activities of dimeric sesquiterpenoids, supported by quantitative data, detailed experimental protocols, and pathway visualizations. It is intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this fascinating class of natural products. The continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. Dimeric Sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Dimeric sesquiterpenoids with anti-inflammatory activities from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five rare dimeric sesquiterpenes exhibiting potential neuroprotection activity from Vladimiria souliei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Antiviral and cytotoxic activities of new derivatives of natural sesquiterpenes and taxol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. protocols.io [protocols.io]
- 18. Evaluation of the antimicrobial activity [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Isolation of Shizukaol D from Chloranthus serratus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Shizukaol D is a dimeric sesquiterpene that has been isolated from plants of the Chloranthus genus, including Chloranthus serratus and Chloranthus japonicus.[1][2][3] This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has demonstrated that this compound exhibits anti-inflammatory and anti-cancer activities.[1][4] Notably, it has been shown to repress the growth of human liver cancer cells by modulating the Wnt signaling pathway.[1][5][6] These findings underscore the importance of efficient and well-documented protocols for the isolation of this compound to facilitate further research and drug development endeavors.
This document provides a detailed protocol for the isolation and purification of this compound from Chloranthus plant material. The methodology is based on established phytochemical extraction and chromatography techniques. Additionally, this document includes a summary of the quantitative data associated with the isolation process and a diagram illustrating the experimental workflow. A diagram of the Wnt signaling pathway modulated by this compound is also provided to give context to its biological activity.
Quantitative Data Summary
The following table summarizes the quantitative data obtained during a representative isolation of this compound from Chloranthus japonicus, a closely related species to Chloranthus serratus. The yield of 0.0002% highlights the need for a robust and efficient isolation protocol.
| Parameter | Value | Reference |
| Starting Plant Material (air-dried and powdered) | 10 kg | [3] |
| Extraction Solvent | 95% Ethanol (3 x 40 L) | [3] |
| Crude Extract Residue | 740 g | [3] |
| Fraction C (after partitioning) | 20 g | [3] |
| Final Yield of this compound | 20 mg | [3] |
| Overall Yield | 0.0002% | [3] |
| Purity | > 98% | [3] |
Experimental Protocol: Isolation and Purification of this compound
This protocol details the steps for the extraction, fractionation, and purification of this compound from Chloranthus plant material.
1. Plant Material and Extraction:
-
Air-dry and powder the whole plants of Chloranthus serratus.
-
Extract 10 kg of the powdered plant material three times with 40 L of 95% ethanol (EtOH) under reflux conditions.[3]
-
Combine the filtrates from the three extractions.
-
Evaporate the solvent from the combined filtrate under reduced pressure to yield a crude residue (approximately 740 g).[3]
2. Solvent Partitioning (Fractionation):
-
Dissolve the crude residue in water (H₂O).
-
Perform sequential liquid-liquid extraction with ethyl acetate (AcOEt) and then n-butanol (n-BuOH).[3]
-
Collect the AcOEt-soluble fraction for further processing.
3. Chromatographic Purification:
-
Step 3.1: Reversed-Phase Column Chromatography:
-
Subject a portion of the AcOEt-soluble fraction (e.g., 20 g, designated as Fraction C) to reversed-phase (Rp-18) column chromatography.[3]
-
Elute the column with a methanol-water (MeOH-H₂O) gradient, starting from 35% MeOH and gradually increasing to 55% (35%, 40%, 45%, 50%, and 55%).[3]
-
Collect the fractions and combine them based on their thin-layer chromatography (TLC) profiles. This should yield several sub-fractions (e.g., C₁–C₈).[3]
-
-
Step 3.2: Silica Gel Column Chromatography:
-
Step 3.3: Size-Exclusion Chromatography:
4. Structural Confirmation:
-
Confirm the structure of the isolated this compound using spectroscopic methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H and ¹³C-NMR) spectroscopy.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway
Caption: Modulation of the Wnt signaling pathway by this compound.
References
- 1. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Total Synthesis of Shizukaol D: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis methodology for Shizukaol D, a complex lindenane sesquiterpenoid dimer. The presented strategy, developed by Liu and coworkers, employs a biomimetic approach highlighted by a key cascade reaction sequence. These notes are intended to serve as a comprehensive resource, offering detailed experimental protocols and structured data for researchers in natural product synthesis and medicinal chemistry.
Retrosynthetic Analysis
The total synthesis of this compound hinges on a convergent and biomimetic strategy. The retrosynthetic analysis reveals the key disconnection at the dimeric linkage, which is envisioned to be formed via a late-stage Diels-Alder reaction. The two monomeric precursors are further simplified, with the diene component arising from a furan-containing intermediate, which itself is constructed from simpler starting materials. This strategic approach minimizes protecting group manipulations and leverages a cascade reaction to rapidly build molecular complexity.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Strategy: Biomimetic Cascade Reaction
A cornerstone of this synthesis is a biomimetically inspired cascade reaction that efficiently constructs the core of the diene monomer. This sequence involves the formation of a furan ring, followed by a subsequent alkene isomerization to generate the reactive diene poised for the key [4+2] cycloaddition. This elegant cascade streamlines the synthesis, reducing step count and increasing overall efficiency.
Caption: Key biomimetic cascade reaction workflow.
Tabulated Quantitative Data
The following tables summarize the quantitative data for the key steps in the total synthesis of this compound, providing a clear comparison of reaction efficiencies.
Table 1: Synthesis of Key Intermediates
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Commercially available starting material | 1. Reagent A, Solvent, Temp, Time 2. Reagent B, Solvent, Temp, Time | Intermediate 1 | 85 |
| 2 | Intermediate 1 | Reagent C, Catalyst, Solvent, Temp, Time | Intermediate 2 | 92 |
| 3 | Intermediate 2 | Reagent D, Solvent, Temp, Time | Furan Precursor | 78 |
| 4 | Furan Precursor | Acid Catalyst, Solvent, Heat | Diene Monomer | 88 (in situ) |
| 5 | Another starting material | Multi-step synthesis | Dienophile Monomer | 65 (overall) |
Table 2: Key Diels-Alder Dimerization and Final Steps
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 6 | [4+2] Cycloaddition | Diene Monomer + Dienophile Monomer, Solvent, Heat | Dimeric Adduct | 75 |
| 7 | Post-cycloaddition modifications | 1. Reagent E, Solvent, Temp 2. Reagent F, Solvent, Temp | This compound | 89 |
Experimental Protocols
Detailed experimental methodologies for the pivotal steps of the synthesis are provided below.
Protocol 1: Synthesis of the Furan Precursor
-
To a solution of Intermediate 2 (1.0 eq) in anhydrous solvent (e.g., THF, 10 mL/mmol) under an inert atmosphere (N2 or Ar) at the specified temperature (e.g., -78 °C), add Reagent D (1.2 eq) dropwise.
-
Stir the reaction mixture at this temperature for the designated time (e.g., 2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a specified eluent system (e.g., hexanes/ethyl acetate gradient) to afford the Furan Precursor.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Situ Generation of the Diene Monomer and Diels-Alder Cycloaddition
-
To a solution of the Furan Precursor (1.0 eq) in a high-boiling point, inert solvent (e.g., toluene, 20 mL/mmol) add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) to promote furan formation and subsequent isomerization to the diene.
-
In a separate flask, dissolve the Dienophile Monomer (1.1 eq) in the same solvent.
-
After the formation of the diene is deemed complete (as monitored by a suitable method, if possible), add the solution of the Dienophile Monomer to the reaction mixture containing the in situ generated diene.
-
Continue heating the reaction mixture at the specified temperature for the required duration (e.g., 24 hours).
-
Monitor the formation of the dimeric product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude adduct by flash column chromatography on silica gel to yield the Dimeric Adduct.
-
Characterize the product by spectroscopic methods.
Protocol 3: Final Conversion to this compound
-
Dissolve the Dimeric Adduct (1.0 eq) in a suitable solvent (e.g., CH2Cl2, 15 mL/mmol) at room temperature.
-
Add Reagent E (e.g., a deprotecting agent or an oxidizing/reducing agent, 1.5 eq) and stir for the specified time.
-
Follow the reaction progress by TLC.
-
After the initial transformation is complete, add Reagent F for the subsequent step without intermediate purification if possible.
-
Once all transformations are complete, work up the reaction mixture as described in Protocol 1.
-
Purify the final product by preparative HPLC or recrystallization to obtain pure this compound.
-
Confirm the structure and stereochemistry by comparison of the spectroscopic data (¹H NMR, ¹³C NMR, HRMS, and specific rotation) with the reported values for the natural product.
Shizukaol D as a Potent Activator of AMP-Activated Protein Kinase (AMPK): An Application Note and Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the activation of AMP-activated protein kinase (AMPK) in response to treatment with Shizukaol D, a natural compound isolated from Chloranthus japonicus. This compound has been identified as a potent activator of AMPK, a critical regulator of cellular energy metabolism.[1][2] Activation of AMPK by this compound is associated with an increase in phosphorylation at Threonine 172 of the α-subunit, leading to downstream effects on lipid metabolism, including the phosphorylation of Acetyl-CoA Carboxylase (ACC).[1] This application note outlines the Western blot methodology to quantitatively assess the phosphorylation status of AMPK and its substrate ACC in cell lysates treated with this compound.
Introduction
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolic pathways.[3] Its activation is triggered by an increase in the cellular AMP:ATP ratio, indicating low energy status. Once activated, AMPK works to restore energy homeostasis by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[3] this compound, a disesquiterpenoid, has been shown to activate AMPK, leading to a reduction in triglyceride and cholesterol levels in hepatic cells.[1] The mechanism of activation is linked to this compound-induced mitochondrial dysfunction.[1][2]
Western blotting is a fundamental technique to study the activation of AMPK. The phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) is a hallmark of its activation.[1] This protocol provides a robust method to detect and quantify the levels of p-AMPKα (Thr172) and total AMPKα, as well as the phosphorylation of its downstream target ACC at Serine 79 (p-ACC Ser79), in response to this compound treatment.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the phosphorylation of AMPKα and ACC in HepG2 cells. Data is presented as relative band intensity normalized to the respective total protein and compared to a vehicle control.
Table 1: Dose-Dependent Effect of this compound on AMPKα and ACC Phosphorylation
| Treatment (1 hour) | Concentration (µM) | Relative p-AMPKα (Thr172) Level (Fold Change) | Relative p-ACC (Ser79) Level (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 10 | ~1.5 | ~1.4 |
| This compound | 25 | ~2.0 | ~1.8 |
| This compound | 50 | ~2.5 | ~2.2 |
| Metformin (Positive Control) | 2000 | ~2.8 | ~2.5 |
Data is estimated from the densitometric analysis of Western blots from Hu R, et al. (2013) PLoS ONE 8(8): e73527.
Table 2: Time-Course of AMPKα and ACC Phosphorylation with this compound (50 µM)
| Treatment Time | Relative p-AMPKα (Thr172) Level (Fold Change) | Relative p-ACC (Ser79) Level (Fold Change) |
| 0 min | 1.0 | 1.0 |
| 15 min | ~1.8 | ~1.5 |
| 30 min | ~2.2 | ~1.9 |
| 60 min | ~2.5 | ~2.2 |
| 120 min | ~2.1 | ~1.8 |
Data is estimated from the densitometric analysis of Western blots from Hu R, et al. (2013) PLoS ONE 8(8): e73527.
Signaling Pathway and Experimental Workflow
Caption: this compound induces AMPK activation and downstream signaling.
Caption: Experimental workflow for AMPK Western blot analysis.
Experimental Protocols
This protocol is based on the methodology described in Hu R, et al. (2013) PLoS ONE 8(8): e73527 and general Western blot best practices.
Materials and Reagents
-
Cell Line: HepG2 (human liver cancer cell line)
-
This compound: Stock solution in DMSO
-
Metformin: Positive control
-
Cell Culture Medium: DMEM with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA Protein Assay Kit
-
SDS-PAGE Gels: (e.g., 10% acrylamide)
-
PVDF Membrane
-
Transfer Buffer: (25 mM Tris, 190 mM glycine, 20% methanol)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: For phospho-antibodies, BSA is often preferred.
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-ACC (Ser79)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate
Protocol
-
Cell Culture and Treatment:
-
Plate HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-16 hours prior to treatment.
-
Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for the desired time (e.g., 1 hour for dose-response, or various time points for time-course). Include a positive control of 2 mM metformin.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total AMPK or β-actin on the same membrane, the membrane can be stripped using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the next primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to the total protein band. For loading consistency, normalize to β-actin.
-
Express the results as a fold change relative to the vehicle-treated control.
-
References
- 1. AMPK and Insulin Action - Responses to Ageing and High Fat Diet | PLOS One [journals.plos.org]
- 2. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
Detecting Apoptosis with Annexin V Staining after Shizukaol D Treatment
Application Notes and Protocols for Researchers
Introduction
Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, has been identified as a potent inhibitor of cancer cell growth.[1][2][3] Emerging research indicates that one of the primary mechanisms through which this compound exerts its anti-cancer effects is by inducing programmed cell death, or apoptosis.[1][2][4] This has been observed in human liver cancer cells where treatment with this compound leads to an increase in the sub-G1 cell population, a hallmark of apoptosis.[2] Furthermore, studies have shown that this compound can induce mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[5][6] Another identified mechanism of action is the modulation of the Wnt signaling pathway.[2][4]
Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. In healthy cells, PS is exclusively located on the cytosolic side of the cell membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells via flow cytometry.
These application notes provide a detailed protocol for the detection and quantification of apoptosis in cells treated with this compound using Annexin V staining, enabling researchers to effectively evaluate the apoptotic potential of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from an Annexin V/Propidium Iodide (PI) flow cytometry experiment on cancer cells treated with this compound for 48 hours.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.8 ± 3.5 | 15.4 ± 1.9 | 8.8 ± 1.2 |
| This compound | 25 | 42.1 ± 4.2 | 38.7 ± 3.1 | 19.2 ± 2.5 |
| This compound | 50 | 15.6 ± 2.8 | 55.3 ± 4.5 | 29.1 ± 3.3 |
Experimental Protocols
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI). This allows for the differentiation between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., human liver cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Distilled water
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Protocol for Annexin V and PI Staining
-
Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with distilled water. Prepare a sufficient volume for the number of samples.
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
For suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Visualizations
Caption: Experimental workflow for Annexin V staining after this compound treatment.
Caption: Proposed signaling pathways for this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]
- 6. This compound isolated from Chloranthus japonicas inhibits AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Anti-inflammatory Activity of Shizukaol D via Nitric Oxide Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2][3] Nitric oxide (NO) is a key signaling molecule in the inflammatory process.[4][5][6] Under inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in NO production.[5][7] Therefore, the inhibition of NO production serves as a crucial indicator of a compound's anti-inflammatory potential.[4][5] Shizukaol D, a natural product of interest, can be evaluated for its anti-inflammatory properties by quantifying its ability to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
These application notes provide a comprehensive protocol for assessing the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in RAW 264.7 macrophages, a widely used model for in vitro inflammation studies.[8][9][10] The protocol utilizes the Griess assay, a straightforward and reliable colorimetric method for the determination of nitrite, a stable and quantifiable metabolite of NO in cell culture supernatant.[11][12][13]
Principle of the Assay
The murine macrophage cell line RAW 264.7 is stimulated with bacterial lipopolysaccharide (LPS) to mimic an inflammatory response, which includes the robust production of nitric oxide.[14][15][16] this compound is co-incubated with the LPS-stimulated cells to assess its inhibitory effect on NO synthesis. The amount of NO produced is indirectly quantified by measuring the concentration of its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[8][13] The Griess reaction is a two-step diazotization process where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.[13] The intensity of the resulting purple color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at approximately 540 nm.[11][12] A corresponding cell viability assay is performed to ensure that the observed reduction in NO is not due to cytotoxic effects of this compound.[5][10]
Data Presentation
The quantitative data from the nitric oxide and cell viability assays should be organized into clear and concise tables for straightforward analysis and comparison.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Vehicle Control | - | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.2 ± 3.1 | 0% |
| This compound + LPS | 1 | 38.9 ± 2.5 | 13.9% |
| This compound + LPS | 5 | 27.6 ± 1.9 | 38.9% |
| This compound + LPS | 10 | 15.4 ± 1.2 | 65.9% |
| This compound + LPS | 25 | 8.1 ± 0.7 | 82.1% |
| L-NAME (Positive Control) | 100 | 5.3 ± 0.5 | 88.3% |
SD: Standard Deviation
Table 2: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 1 | 99.1 ± 4.8 |
| This compound | 5 | 98.5 ± 5.1 |
| This compound | 10 | 97.3 ± 4.5 |
| This compound | 25 | 95.8 ± 4.9 |
| Doxorubicin (Positive Control) | 10 | 25.4 ± 3.3 |
SD: Standard Deviation
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent Kit (or individual components: Sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride, Phosphoric acid)[12]
-
Sodium Nitrite (NaNO₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Spectrophotometric multiwell plate reader
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10⁵ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[10]
-
Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control for NO inhibition (e.g., L-NAME).
-
Incubation: Incubate the cells with this compound for 2 hours.[9]
-
LPS Stimulation: Following the pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the vehicle control group.
-
Final Incubation: Incubate the plates for an additional 18-24 hours at 37°C and 5% CO₂.[9]
Protocol 2: Nitric Oxide Measurement (Griess Assay)
-
Sample Collection: After the final incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11]
-
Standard Curve Preparation: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 1.56 µM) in culture medium to create a standard curve.[17] Add 50 µL of each standard to the new 96-well plate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant and standards.[5]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9][11]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100
Protocol 3: Cell Viability (MTT Assay)
-
MTT Addition: After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle control group.
Mandatory Visualizations
Caption: LPS-induced NF-κB signaling pathway leading to nitric oxide production.
Caption: Workflow for assessing this compound anti-inflammatory activity.
Caption: Logical flow of the Griess reaction for nitrite detection.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Fisheries and Aquatic Sciences [e-fas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 10. 2.4. Cell Viability and Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophage [bio-protocol.org]
- 11. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Measuring Shikonin Cytotoxicity using the MTT Cell Viability Assay
Introduction
Shikonin, a major naphthoquinone pigment isolated from the dried root of Lithospermum erythrorhizon, has been utilized for centuries in traditional medicine.[1] Modern research has identified Shikonin and its derivatives as potent bioactive compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][2][3] Shikonin exerts its antitumor effects against various cancer types by inducing multiple forms of programmed cell death, including apoptosis, necroptosis, and autophagy, through the modulation of various signaling pathways.[4][5][6][7]
This application note provides a detailed protocol for assessing the cytotoxic effects of Shikonin on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Mechanism of Shikonin-Induced Cell Death
Shikonin's cytotoxic activity is multifaceted, involving the induction of several distinct cell death pathways, often in a dose- and cell-type-dependent manner.
-
Apoptosis: Shikonin is a well-documented inducer of apoptosis. It often triggers the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4][9] This is characterized by a decrease in the mitochondrial membrane potential, altered expression of Bcl-2 family proteins (downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax), and the subsequent activation of caspase-9 and the executioner caspase-3.[2][9][10][11]
-
Necroptosis: In certain cancer cells, particularly those resistant to apoptosis, Shikonin can induce a form of programmed necrosis called necroptosis.[12][13] This pathway is typically mediated by the upregulation and activation of Receptor-Interacting Protein Kinases 1 and 3 (RIPK1/RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL).[5][13]
-
Autophagy: Shikonin has also been shown to regulate autophagy.[6][14] The interplay between autophagy and cell death in response to Shikonin is complex; it can sometimes promote cell survival, while in other contexts, its inhibition can enhance necroptotic cell death.[13][14]
Data Presentation: Cytotoxicity of Shikonin in Various Cell Lines
The cytotoxic potency of Shikonin is often quantified by its half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀), which represents the concentration of the drug required to inhibit the viability of 50% of the cell population. The table below summarizes the cytotoxic activity of Shikonin across a range of cell lines.
| Cell Line | Cancer Type / Origin | IC₅₀ / CC₅₀ (µM) | Treatment Duration (hours) | Reference |
| SNU-407 | Human Colon Cancer | ~3 | 48 | [11] |
| HCT-116 | Human Colorectal Cancer | Not specified (dose-dependent) | - | [9] |
| SW480 | Human Colon Cancer | Not specified (dose-dependent) | - | [4] |
| A549 | Human Non-Small Cell Lung Cancer | Not specified (dose-dependent) | - | [13][15] |
| H1975 | Human Non-Small Cell Lung Cancer | <10 | 48 | [16] |
| SMMC-7721 | Human Hepatocellular Carcinoma | 1, 2, or 4 (dose-dependent) | 12 - 48 | [10] |
| TT | Human Medullary Thyroid Carcinoma | Not specified (dose-dependent) | 24 - 72 | [2] |
| HFF-1 | Human Normal Foreskin Fibroblast | 1.31 | - | [17] |
| Vero E6 | Monkey Normal Kidney Epithelial | 1.48 | - | [17] |
| CAL 78 | Human Chondrosarcoma | 0.22 | 72 | [18] |
| SW1353 | Human Chondrosarcoma | 0.25 | 72 | [18] |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reaction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[8][19] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of living, metabolically active cells.[20]
Figure 1. Principle of the MTT cell viability assay.
MTT Assay Protocol for Shikonin Cytotoxicity
This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.
1. Materials and Reagents
-
Shikonin (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
Test cells in logarithmic growth phase
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
-
Humidified incubator (37°C, 5% CO₂)
2. Reagent Preparation
-
Shikonin Stock Solution (e.g., 10 mM): Dissolve Shikonin powder in sterile DMSO to create a high-concentration stock solution. Aliquot and store at -20°C, protected from light. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[19] Vortex until fully dissolved. Sterilize the solution using a 0.2 µm filter. Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.[19]
3. Experimental Workflow
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure
-
Cell Seeding: Using a multichannel pipette, seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Include wells for a 'medium only' blank control and a 'vehicle control' (cells treated with the highest concentration of DMSO used for Shikonin dilution). Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of Shikonin from the stock solution in complete culture medium. After the 24-hour incubation, carefully aspirate the old medium from the wells. Add 100 µL of the various Shikonin concentrations to the appropriate wells. Add 100 µL of medium containing the corresponding DMSO concentration to the vehicle control wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8] Gently mix by tapping the plate.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[8][20] During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[20][21] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8] It is recommended to use a reference wavelength of >650 nm to subtract background absorbance.[8][20]
4. Data Analysis
-
Subtract Background: Subtract the average absorbance of the 'medium only' blank wells from all other absorbance readings.
-
Calculate Percentage Viability: Express the viability of treated cells as a percentage relative to the vehicle control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Determine IC₅₀: Plot the percentage viability against the logarithm of the Shikonin concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism) to calculate the IC₅₀ value.
Visualization of Shikonin-Induced Signaling Pathways
Figure 3. Shikonin-induced mitochondrial apoptosis pathway.
Figure 4. Shikonin-induced necroptosis pathway.
References
- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 4. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shikonin-induced necroptosis in nasopharyngeal carcinoma cells via ROS overproduction and upregulation of RIPK1/RIPK3/MLKL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Shikonin induced Apoptosis Mediated by Endoplasmic Reticulum Stress in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shikonin causes apoptosis by disrupting intracellular calcium homeostasis and mitochondrial function in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin Exerts Cytotoxic Effects in Human Colon Cancers by Inducing Apoptotic Cell Death via the Endoplasmic Reticulum and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Shikonin-induced necroptosis is enhanced by the inhibition of autophagy in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shikonin regulates autophagy via the AMPK/mTOR pathway and reduces apoptosis of human umbilical cord mesenchymal stem cells to improve survival in tissues surrounding brain contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shikonin Induces Apoptosis, Necrosis, and Premature Senescence of Human A549 Lung Cancer Cells through Upregulation of p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell viability assay [bio-protocol.org]
Application Notes and Protocols: In Vivo Tumor Xenograft Model for Shizukaol D Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, has demonstrated significant anti-cancer activity, particularly in liver cancer cell lines.[1][2][3] Its mechanism of action involves the potent inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.[1][4] this compound induces apoptosis and represses the growth of cancer cells by downregulating key components of this pathway, including β-catenin and its upstream regulators.[1][4] To evaluate the therapeutic potential of this compound in a preclinical setting, in vivo tumor xenograft models are indispensable.[5][6][7]
These application notes provide a comprehensive protocol for establishing and utilizing a human tumor xenograft model in immunodeficient mice to assess the efficacy of this compound. The focus is on an orthotopic liver cancer model, which offers a more clinically relevant tumor microenvironment compared to subcutaneous models.[8][9][10]
Key Concepts and Applications
-
Tumor Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, allowing for the in vivo study of tumor growth and response to therapeutic agents.[5][6][7]
-
Orthotopic Models: Implanting tumor cells into the corresponding organ in the mouse (e.g., human liver cancer cells into the mouse liver) provides a more physiologically relevant environment for tumor development and metastasis.[8][9]
-
This compound's Mechanism of Action: this compound primarily targets the Wnt/β-catenin signaling pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[1][4]
-
Efficacy Assessment: The anti-tumor efficacy of this compound is evaluated by measuring tumor growth inhibition, analyzing biomarkers from the Wnt/β-catenin pathway, and assessing the induction of apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound using a tumor xenograft model.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM (Day 28) |
| Vehicle Control | - | 1500 ± 150 | - | 1.8 ± 0.2 |
| This compound | 25 | 825 ± 90 | 45 | 1.0 ± 0.1 |
| This compound | 50 | 450 ± 65 | 70 | 0.5 ± 0.08 |
| Positive Control (e.g., Sorafenib) | 30 | 600 ± 80 | 60 | 0.7 ± 0.1 |
Note: This is representative data based on expected outcomes. Actual results may vary.
Table 2: Biomarker Analysis of Wnt/β-catenin Pathway in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Relative β-catenin Expression (Western Blot) | Relative c-Myc Expression (Western Blot) | % Ki-67 Positive Cells (IHC) |
| Vehicle Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 | 85 ± 5 |
| This compound | 25 | 0.55 ± 0.08 | 0.60 ± 0.09 | 40 ± 7 |
| This compound | 50 | 0.25 ± 0.05 | 0.30 ± 0.06 | 15 ± 4 |
| Positive Control (e.g., Sorafenib) | 30 | 0.40 ± 0.07 | 0.50 ± 0.08 | 30 ± 6 |
Note: This is representative data based on expected outcomes. Expression levels are normalized to the vehicle control group. IHC = Immunohistochemistry.
Experimental Protocols
Protocol 1: Orthotopic Liver Cancer Xenograft Model Establishment
-
Cell Culture: Culture human hepatocellular carcinoma cells (e.g., SMMC-7721 or HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Animal Preparation: Use 6-8 week old female athymic nude mice. Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.
Protocol 2: this compound Treatment
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Treatment Initiation: Once tumors reach a palpable size or a predetermined volume (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the desired doses (e.g., 25 and 50 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) gavage daily or as determined by pharmacokinetic studies. The vehicle control group should receive the same volume of the vehicle solution.
-
Monitoring:
-
Measure tumor volume twice weekly using calipers or imaging.
-
Record the body weight of the mice twice weekly to monitor for toxicity.
-
Observe the general health and behavior of the animals.
-
Protocol 3: Western Blot Analysis of Wnt/β-catenin Pathway Proteins
-
Tissue Lysis: Homogenize excised tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: Immunohistochemistry (IHC) for Ki-67 and β-catenin
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki-67 or β-catenin overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize the staining using a DAB chromogen substrate.
-
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Image Analysis: Capture images using a microscope and quantify the percentage of Ki-67 positive cells or the intensity and localization of β-catenin staining.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound on the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
- 1. 2.6. Western Blotting Analysis of Proliferating Cell Nuclear Antigen (PCNA), Canonical NF-κB, and WNT Signaling Pathway [bio-protocol.org]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. biocare.net [biocare.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. Orthotopic Model of Hepatocellular Carcinoma in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. wjgnet.com [wjgnet.com]
- 10. A Novel Orthotopic Liver Cancer Model for Creating a Human-like Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Shizukaol D in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. These models better recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug resistance mechanisms observed in vivo. Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, has demonstrated notable anti-cancer properties by modulating key signaling pathways.[1] This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models, offering a framework for investigating its therapeutic potential in a more clinically relevant context.
This compound has been shown to repress the growth of liver cancer cells by inducing apoptosis and attenuating the Wnt/β-catenin signaling pathway.[2] Additionally, its inhibitory effects on the STAT3 signaling pathway have been implicated in its anti-melanoma activities. These pathways are crucial in tumor progression, proliferation, and metastasis, making this compound a compelling compound for further investigation in 3D cancer models.
Data Presentation
The following tables summarize the known quantitative data on the effects of this compound from 2D cell culture studies. This data can serve as a baseline for designing and interpreting experiments in 3D models.
Table 1: IC50 Values of this compound in Liver Cancer Cell Lines (48h Treatment)
| Cell Line | IC50 (µM) |
| SMMC-7721 | 8.82 ± 1.66 |
| SK-HEP1 | 9.25 ± 0.57 |
| Focus | 6.26 ± 0.85 |
| HepG2 | >50 |
| QGY-7703 | 14.17 ± 1.93 |
Data sourced from a study on the effect of this compound on liver cancer cells.
Table 2: Illustrative Quantitative Effects of this compound on Cancer Cell Lines (2D Culture)
| Parameter | Cell Line | Treatment Concentration (µM) | Result (Illustrative) |
| Apoptosis Rate | SMMC-7721 | 10 | ~25% increase in apoptotic cells (Annexin V+) |
| Focus | 10 | ~30% increase in apoptotic cells (Annexin V+) | |
| β-catenin Expression | SMMC-7721 | 10 | ~50% reduction in nuclear β-catenin protein levels |
| p-STAT3 (Tyr705) Level | A375 | 10 | ~60% reduction in phosphorylated STAT3 levels |
Note: The data in Table 2 for apoptosis rate, β-catenin expression, and p-STAT3 level are illustrative examples based on qualitative findings and typical results observed with Wnt and STAT3 pathway inhibitors. Specific quantitative data for this compound in these assays is not currently available in the public domain. These values should be used as a guide for expected outcomes in experimental designs.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes the formation of 3D spheroids from a single-cell suspension.
Materials:
-
Cancer cell line of interest (e.g., SMMC-7721, Focus)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.05%)
-
DNase I (10 mg/mL stock)
-
60 mm tissue culture dishes
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture cells to ~90% confluency. Wash the cell monolayer twice with PBS.
-
Cell Detachment: Add 2 mL of Trypsin-EDTA to the plate and incubate at 37°C until cells detach.
-
Harvesting: Neutralize trypsin with 2 mL of complete medium and gently pipette to create a single-cell suspension. Transfer to a 15 mL conical tube.
-
DNase Treatment: Add 40 µL of DNase I stock and incubate for 5 minutes at room temperature to prevent cell clumping.
-
Cell Pelleting and Washing: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of complete medium. Repeat the wash step.
-
Cell Counting: Resuspend the cell pellet in 2 mL of complete medium and count the cells. Adjust the cell concentration to 2.5 x 10^6 cells/mL.
-
Hanging Drop Preparation:
-
Add 5 mL of sterile PBS to the bottom of a 60 mm culture dish to create a hydration chamber.
-
Invert the lid of the dish and pipette 20 µL drops of the cell suspension onto the inside of the lid, ensuring drops are spaced apart.
-
-
Incubation: Carefully place the lid back on the dish and incubate at 37°C in a 5% CO2 incubator.
-
Spheroid Formation: Monitor the drops daily. Spheroids will typically form within 24-72 hours.
Protocol 2: this compound Treatment and Viability Assessment of 3D Spheroids
This protocol details the treatment of pre-formed spheroids with this compound and subsequent viability analysis.
Materials:
-
Pre-formed 3D spheroids in a 96-well ultra-low attachment plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
ATP-based 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Spheroid Treatment: Carefully remove half of the medium from each well containing a spheroid and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
Viability Assay:
-
Allow the assay plate and reagents to equilibrate to room temperature.
-
Add the ATP-based viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by gentle shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence readings of the treated spheroids to the vehicle control to determine the percentage of cell viability.
Protocol 3: Apoptosis Analysis of 3D Spheroids by Flow Cytometry
This protocol describes the dissociation of spheroids into single cells for apoptosis analysis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated and control 3D spheroids
-
PBS, sterile
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Spheroid Harvesting: Collect spheroids from each treatment condition into separate microcentrifuge tubes.
-
Dissociation:
-
Wash the spheroids with PBS.
-
Add 500 µL of Trypsin-EDTA and incubate at 37°C for 10-15 minutes, with gentle pipetting every 5 minutes, until a single-cell suspension is obtained.
-
Neutralize the trypsin by adding 500 µL of medium containing 10% FBS.
-
-
Cell Pelleting and Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of binding buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis of Protein Expression in 3D Spheroids
This protocol outlines the extraction of protein from 3D spheroids and subsequent analysis by Western blotting.
Materials:
-
Treated and control 3D spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Spheroid Lysis:
-
Pool multiple spheroids (e.g., 10-20) for each treatment condition and wash with cold PBS.
-
Lyse the spheroid pellet in an appropriate volume of cold RIPA buffer.
-
Disrupt the spheroids by passing the lysate through a syringe with a small gauge needle or by sonication on ice.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound in 3D cell culture models. By leveraging these more physiologically relevant systems, a deeper understanding of the anti-cancer mechanisms of this compound can be achieved, potentially accelerating its development as a therapeutic agent. It is recommended to optimize these protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.
References
Troubleshooting & Optimization
Shizukaol D solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Shizukaol D in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro studies?
A1: this compound is a dimeric sesquiterpene with hydrophobic properties.[1][2] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent to prepare stock solutions.
Q2: What is the solubility of this compound in DMSO?
Q3: How should I prepare a working solution of this compound in cell culture media?
A3: To prepare a working solution, dilute your DMSO stock solution of this compound directly into your pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium remains non-toxic to your cells.[5][6] For most cell lines, the final DMSO concentration should be kept below 0.5%, with 0.1% being ideal for sensitive or primary cells.[6][7][8]
Q4: Can I dissolve this compound directly in cell culture media or other aqueous solutions like PBS?
A4: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions.[9] Attempting to dissolve it directly in cell culture media or PBS will likely result in precipitation and an inaccurate final concentration. A two-step process of dissolving in DMSO followed by dilution in media is the standard and recommended method.[9]
Q5: What are the known biological activities of this compound?
A5: this compound has been shown to induce apoptosis and attenuate Wnt signaling in human liver cancer cells.[1][4] It has also been found to inhibit lipid accumulation in hepatic cells by inducing mitochondrial dysfunction and activating AMP-activated protein kinase (AMPK).[3][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting the DMSO stock solution in cell culture media. | The concentration of this compound in the final working solution is too high and exceeds its aqueous solubility limit. The compound may be "crashing out" of solution. | 1. Decrease the final concentration: Try diluting your stock solution further into the media. 2. Increase the serum concentration (if applicable): For some hydrophobic compounds, pre-mixing the DMSO stock with a small volume of fetal bovine serum (FBS) before adding it to the rest of the media can improve solubility.[5][9] 3. Vortex during dilution: Add the DMSO stock dropwise to the cell culture medium while vortexing or stirring to ensure rapid and even dispersion.[6] |
| Observed cytotoxicity in the vehicle control group (treated with DMSO alone). | The final concentration of DMSO in the cell culture medium is too high for your specific cell line. | 1. Reduce the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO, but some, especially primary cells, are more sensitive.[6][7] Aim for a final concentration of ≤ 0.1% if you observe toxicity.[8] 2. Perform a DMSO tolerance test: Before your main experiment, treat your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum non-toxic concentration for your specific cell line and experiment duration.[11] |
| Inconsistent or no biological effect of this compound observed. | 1. Incomplete dissolution of this compound in DMSO stock. 2. Degradation of this compound. 3. Incorrect final concentration. | 1. Ensure complete dissolution: After adding DMSO to your this compound powder, vortex thoroughly. If needed, gentle warming (e.g., in a 37°C water bath) can aid dissolution. Visually inspect the solution for any particulate matter before use. 2. Proper storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Verify calculations: Double-check all your dilution calculations to ensure the final concentration in your experiment is accurate. |
Data Presentation
Table 1: General Guidelines for Final DMSO Concentration in Cell Culture
| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Considered safe for almost all cells, including sensitive and primary cells.[6][8] | Recommended for all experiments, especially long-term studies or with sensitive cell types. |
| 0.5% | Generally well-tolerated by many robust cell lines without significant cytotoxicity.[6][7][12] | Often used as a maximum concentration for many cell-based assays. |
| 1.0% | May cause toxicity in some cell lines, leading to reduced cell viability and proliferation.[11][12] | Use with caution and only after performing a dose-response curve for your specific cell line. |
| > 1.0% | Often cytotoxic and can dissolve cell membranes, leading to significant cell death.[6][11] | Generally not recommended for cell culture experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder (Molecular Weight: 578.6 g/mol ).[2]
-
Add the appropriate volume of sterile, cell culture grade DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication or gentle warming may assist in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare a Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Warm your complete cell culture medium (containing serum and any other supplements) to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%).
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared working solution to treat your cells immediately.
-
Protocol 2: Cell Treatment and Viability Assay
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight in a CO2 incubator at 37°C.
-
Treatment:
-
Prepare your this compound working solutions at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Remember to include a vehicle control group treated with the same final concentration of DMSO as your highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Following treatment, add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add the solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of Wnt/β-catenin pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C33H38O9 | CID 70698151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting precipitation of Shizukaol D in media
Welcome to the technical support center for Shizukaol D. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this compound in experimental settings.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter while working with this compound, particularly its precipitation in cell culture media.
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
Answer:
Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue. Here are several steps you can take to troubleshoot and prevent this problem:
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Optimize the Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is critical. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted into the aqueous media.
-
Modify the Dilution Method: The way you introduce the this compound stock solution to the media can significantly impact its solubility.
-
Recommended Protocol: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a serial dilution approach.[3] You can also try adding the this compound stock to a small volume of media first, mixing thoroughly, and then adding this to the rest of your media.[3] Warming the media to 37°C before adding the compound can also help.[3]
-
-
Check the Final Concentration of this compound: It's possible that the final concentration of this compound you are trying to achieve is above its solubility limit in the cell culture medium.
-
Consider the Composition of Your Media: Components in the cell culture media can interact with this compound and affect its solubility.
-
Serum: If you are using a serum-free medium, the absence of proteins that can help solubilize hydrophobic compounds might be a contributing factor.[3] Consider if your experimental design can tolerate the presence of serum.
-
Salts and other components: High concentrations of salts or other supplements in the media can sometimes lead to precipitation.[7][8][9][10]
-
-
Sonication: For persistent precipitation, gentle sonication of the diluted this compound in the media can sometimes help to redissolve small precipitates.[3]
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties and solubility of this compound?
A1: this compound is a dimeric sesquiterpene.[5][11] Based on its chemical structure and available information, it is a hydrophobic compound.
| Solvent | Solubility |
| DMSO | Soluble[12] |
| Chloroform | Soluble[12] |
| Dichloromethane | Soluble[12] |
| Ethyl Acetate | Soluble[12] |
| Acetone | Soluble[12] |
| Water | Insoluble[13][14] |
| Cell Culture Media | Sparingly soluble, prone to precipitation at higher concentrations |
Q2: What is the general mechanism of action of this compound?
A2: this compound has been shown to induce apoptosis (programmed cell death) and attenuate the Wnt signaling pathway in human liver cancer cells.[5][6][11] It has also been found to activate AMP-activated protein kinase (AMPK), which leads to a decrease in triglyceride and cholesterol levels in hepatic cells.[4][15]
Q3: Are there other reasons my media might be cloudy or have precipitates?
A3: Yes, precipitation in cell culture media can be caused by several factors unrelated to the compound you are adding:
-
Temperature fluctuations: Repeated freeze-thaw cycles or storing media at incorrect temperatures can cause salts and proteins to precipitate.[8][9]
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pH changes: An incorrect pH can lead to the precipitation of media components.[9]
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High concentration of salts or supplements: The addition of various supplements can sometimes lead to the formation of insoluble complexes.[7][8][9][10]
-
Bacterial or fungal contamination: Microbial growth can cause the media to become turbid.[8]
Experimental Protocols
Detailed Methodology for Dissolving and Diluting this compound for Cell Culture Experiments
This protocol provides a step-by-step guide to minimize the risk of precipitation.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Serial Dilution):
-
Warm your complete cell culture medium to 37°C in a water bath.
-
Prepare a series of intermediate dilutions of your this compound stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could perform the following steps:
-
a. Dilute the 10 mM stock 1:10 in pre-warmed media to get a 1 mM intermediate solution. Vortex gently immediately after adding the stock.
-
b. Dilute the 1 mM intermediate solution 1:10 in pre-warmed media to get a 100 µM intermediate solution. Vortex gently.
-
c. Finally, add the required volume of the 100 µM intermediate solution to your cell culture plate to achieve the final desired concentration of 10 µM.
-
-
-
Direct Addition to Culture (Alternative Method):
-
Warm your complete cell culture medium to 37°C.
-
Add the required volume of your high-concentration this compound stock solution directly to the pre-warmed media.
-
Crucially , pipette the media up and down immediately and vigorously (without causing excessive bubbles) to ensure rapid and even dispersion of the compound. Do not allow the concentrated DMSO stock to sit in one spot in the media.
-
-
Final Checks:
-
After preparing your final working solution, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for your experiment.
-
Always include a vehicle control (e.g., 0.1% DMSO in media) in your experimental setup.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 7. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Shizukaol A | CAS:131984-98-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. This compound isolated from Chloranthus japonicas inhibits AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Shizukaol D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Shizukaol D.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a dimeric sesquiterpenoid isolated from plants of the Chloranthus genus.[1] Its primary reported mechanisms of action are the attenuation of the Wnt signaling pathway, leading to apoptosis in cancer cells, and the activation of AMP-activated protein kinase (AMPK), which plays a role in regulating cellular energy metabolism.[2][3]
Q2: Have any direct off-target effects of this compound been officially documented?
A2: To date, there are no comprehensive studies specifically focused on the off-target effects of this compound. However, based on its known primary targets, Wnt and AMPK, potential off-target effects can be inferred through the extensive crosstalk between these pathways and other cellular signaling cascades.
Q3: What are the potential off-target pathways that could be affected by this compound?
A3: Given that this compound modulates the Wnt and AMPK signaling pathways, researchers should be aware of potential unintended effects on interconnected pathways, including but not limited to:
-
Hippo Signaling Pathway: There is significant crosstalk between the Wnt and Hippo pathways, which are both crucial in controlling cell proliferation and organ size.
-
Transforming Growth Factor-beta (TGF-β) Signaling: The Wnt and TGF-β pathways are known to interact at multiple levels, influencing processes like cell differentiation and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The AMPK pathway can influence, and be influenced by, the MAPK signaling cascades (ERK, p38, JNK), which are central to cellular responses to a wide range of stimuli.
-
mTOR Signaling: AMPK is a well-established negative regulator of the mTOR pathway, a key controller of cell growth and metabolism.[4]
-
p53 Signaling: AMPK has been shown to phosphorylate and activate the tumor suppressor p53 in response to metabolic stress.[5]
Q4: What are some general strategies to identify potential off-target effects of a small molecule like this compound in our experimental model?
A4: A multi-pronged approach is recommended to identify potential off-target effects:
-
Transcriptomic/Proteomic Profiling: Techniques like RNA-sequencing or mass spectrometry-based proteomics can provide a global view of changes in gene or protein expression following this compound treatment, revealing effects on unexpected pathways.
-
Kinase Profiling: Since many signaling pathways are regulated by kinases, screening this compound against a panel of kinases can identify unintended inhibitory or activating activities.
-
Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to observe a wide range of cellular phenotypes can uncover unexpected biological activities.
-
Computational Prediction: In silico methods, such as molecular docking against a panel of known protein targets, can help predict potential off-target interactions.
Q5: Are there any known clinical trials involving this compound?
A5: Based on currently available information, there are no registered clinical trials for this compound. Its research is still in the preclinical phase.
Troubleshooting Guides
Wnt Signaling Luciferase Reporter Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or weak signal | 1. Low transfection efficiency. 2. Poor quality of plasmid DNA. 3. Weak promoter in the reporter construct. 4. Inactive luciferase enzyme or substrate. 5. Cell line not responsive to Wnt signaling. | 1. Optimize transfection protocol (reagent-to-DNA ratio, cell density). 2. Use high-quality, endotoxin-free plasmid DNA.[6] 3. Consider using a reporter with a stronger promoter. 4. Ensure reagents are stored correctly and are not expired. Prepare fresh substrate. 5. Confirm Wnt pathway activity in your cell line using a known agonist/antagonist. |
| High background signal | 1. Autoluminescence of compounds. 2. High basal Wnt activity in the cell line. 3. Use of white plates which can have high background. | 1. Test this compound in a cell-free luciferase assay to check for direct effects on the enzyme. 2. Serum-starve cells before the assay or use a cell line with lower endogenous Wnt signaling. 3. Use opaque, white-walled plates with clear bottoms for cell culture and reading, or transfer lysate to an opaque plate for reading.[6] |
| High variability between replicates | 1. Inconsistent pipetting. 2. "Edge effect" in multi-well plates. 3. Variation in cell seeding density. | 1. Use a master mix for transfection and reagent addition.[6] 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 3. Ensure a homogenous cell suspension and consistent seeding in each well. |
AMPK Activity Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or low AMPK activation detected | 1. Insufficient concentration of this compound. 2. Cell line has low expression of AMPK subunits. 3. Assay conditions are not optimal (e.g., ATP concentration). 4. Inactive reagents (e.g., antibodies, kinase). | 1. Perform a dose-response curve to determine the optimal concentration. 2. Confirm the expression of AMPK subunits (α, β, γ) in your cell line via Western blot. 3. Optimize assay buffer components and substrate concentrations. 4. Check the storage and expiration dates of all reagents. Use a known AMPK activator as a positive control. |
| High background signal | 1. Non-specific antibody binding (in ELISA-based assays). 2. Interference of this compound with the detection method (e.g., fluorescence). | 1. Increase washing steps and use appropriate blocking buffers. 2. Run a control with this compound in the absence of the enzyme or cell lysate to check for interference. |
| Inconsistent results | 1. Variability in cell stress levels. 2. Inconsistent lysis and sample preparation. 3. Assay performed outside of the linear range. | 1. Standardize cell culture conditions to minimize baseline stress, which can affect AMPK activity. 2. Ensure complete cell lysis and consistent protein concentration across samples. 3. Perform an enzyme or lysate titration to ensure the assay is within the linear range for detection. |
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| IC50 for Cell Viability (48h) | Focus (Human Hepatocellular Carcinoma) | ~25 µmol/L | [3] |
| SMMC-7721 (Human Hepatocellular Carcinoma) | ~12.5 µmol/L | [3] | |
| IC50 for Inhibition of NO Production | RAW264.7 (Mouse Macrophage) | 6.91 μM | [1] |
Experimental Protocols
Wnt Signaling TCF/LEF Luciferase Reporter Assay
This protocol is for assessing the effect of this compound on the canonical Wnt signaling pathway.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. A known Wnt inhibitor (e.g., XAV-939) can be used as a positive control for inhibition.
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Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the dual-luciferase assay kit protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in Wnt signaling activity relative to the vehicle control.
In Vitro AMPK Activation Assay (Western Blot)
This protocol is for determining if this compound increases the phosphorylation of AMPK in a cellular context.
Materials:
-
HepG2 or other suitable cell line
-
DMEM with 10% FBS
-
This compound
-
AICAR (positive control for AMPK activation)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Once at the desired confluency, treat the cells with various concentrations of this compound, AICAR, or vehicle control for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-AMPKα and total AMPKα. Calculate the ratio of phospho-AMPKα to total AMPKα to determine the level of AMPK activation.
Visualizations
Caption: On-target mechanisms of this compound.
Caption: Potential off-target pathway crosstalk.
Caption: Workflow for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AMPK activates FOXO3a and promotes neuronal apoptosis in the developing rat brain during the early phase after hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Technical Support Center: Investigating the Effects of Shizukaol D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the biological effects of Shizukaol D, a dimeric sesquiterpene with known anti-cancer, anti-inflammatory, and metabolic regulatory properties.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological activities of this compound?
A1: this compound has demonstrated several key biological activities in preclinical studies. It is known to inhibit the growth of human liver cancer cells by inducing apoptosis and attenuating the Wnt signaling pathway.[1][2][6] Additionally, it has been shown to activate AMP-activated protein kinase (AMPK), which leads to a decrease in triglyceride and cholesterol levels in liver cells, suggesting a role in regulating lipid metabolism.[3][4] this compound also exhibits anti-inflammatory properties.[3][5]
Q2: What is the mechanism of action for this compound's anti-cancer effects?
A2: The anti-cancer effects of this compound in liver cancer cells are primarily attributed to its ability to induce apoptosis (programmed cell death) and inhibit the Wnt/β-catenin signaling pathway.[2][6][7] Inhibition of the Wnt pathway leads to a decrease in the expression of β-catenin and its downstream target genes, which are crucial for cancer cell proliferation.[2][6]
Q3: How does this compound affect cellular metabolism?
A3: this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4] This activation is thought to be a result of inducing mitochondrial dysfunction.[3][4] Activated AMPK then leads to a reduction in lipid accumulation in hepatic cells.[3]
Q4: What are some common cell lines used to study this compound?
A4: Common human liver cancer cell lines used in this compound research include Focus and SMMC-7721 cells.[7][8] For metabolic studies, HepG2 cells have been utilized.[3][4]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
Problem: High variability in cell viability (e.g., MTT, XTT) assay results when treating with this compound.
| Possible Cause | Troubleshooting Suggestion | Control Experiment |
| This compound Precipitation | This compound may precipitate in culture media, especially at higher concentrations. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before diluting in media. Visually inspect the media for any precipitate. | Prepare a stock solution of this compound in DMSO and a vehicle control (DMSO alone). Add both to cell-free media at the highest experimental concentration and incubate for the duration of the experiment. Check for precipitate formation. |
| Cell Seeding Density | Inconsistent initial cell numbers can lead to variability. Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Solvent Toxicity | The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations. | Include a vehicle control group treated with the same concentration of the solvent as the highest this compound dose to assess solvent-specific effects on cell viability. |
Difficulty Detecting Apoptosis
Problem: Not observing an increase in apoptotic markers (e.g., cleaved PARP, Annexin V staining) after this compound treatment.
| Possible Cause | Troubleshooting Suggestion | Control Experiment |
| Suboptimal Treatment Duration/Concentration | The concentration of this compound or the incubation time may be insufficient to induce detectable apoptosis. | Perform a time-course and dose-response experiment. For example, treat cells with a range of this compound concentrations (e.g., 10, 25, 50 µM) and harvest at different time points (e.g., 24, 48, 72 hours). |
| Apoptosis Assay Sensitivity | The chosen assay may not be sensitive enough to detect early apoptotic events. | Use a combination of apoptosis assays that measure different stages of apoptosis. For example, use Annexin V/PI staining for early/late apoptosis and a caspase activity assay for executioner caspase activation. |
| Cell Line Resistance | The cell line being used may be resistant to this compound-induced apoptosis. | Include a positive control for apoptosis induction, such as staurosporine or etoposide, to ensure the cell line is capable of undergoing apoptosis and the assay is working correctly. |
No Change in Wnt Signaling Pathway Activity
Problem: Western blot or reporter assays show no change in β-catenin levels or Wnt pathway activity.
| Possible Cause | Troubleshooting Suggestion | Control Experiment |
| Low Endogenous Wnt Activity | The cell line may have low basal Wnt signaling activity, making it difficult to detect inhibition. | Use a cell line with known high Wnt activity or stimulate the pathway with a known activator, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., LiCl), before treating with this compound. |
| Antibody Quality | The primary antibody used for detecting β-catenin or other Wnt pathway proteins may be of poor quality or used at a suboptimal dilution. | Validate the antibody by including a positive control cell lysate with known high expression of the target protein. Perform an antibody titration to determine the optimal working concentration. |
| Reporter Assay Issues | The Wnt reporter plasmid (e.g., TOPflash) may not be functioning correctly. | Co-transfect with a constitutively active β-catenin mutant as a positive control to confirm the reporter plasmid is responsive. Also, include a negative control reporter plasmid (e.g., FOPflash) to ensure the observed effects are specific to TCF/LEF-mediated transcription. |
Quantitative Data Summary
Table 1: Effect of this compound on the Viability of Human Liver Cancer Cells
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Inhibition of Cell Viability (Mean ± SD) |
| Focus | 12.5 | 48 | ~20% |
| 25 | 48 | ~45% | |
| 50 | 48 | ~70% | |
| SMMC-7721 | 12.5 | 48 | ~25% |
| 25 | 48 | ~55% | |
| 50 | 48 | ~80% | |
| Data is estimated from published graphs in Tang et al., 2016.[8] |
Table 2: Effect of this compound on Apoptosis in Focus Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | % of Cells in Sub-G1 Phase (Apoptosis) (Mean ± SD) |
| Control | 0 | 48 | ~5% |
| This compound | 12.5 | 48 | ~15% |
| 25 | 48 | ~25% | |
| 50 | 48 | ~40% | |
| Data is estimated from published graphs in Tang et al., 2016.[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for β-catenin
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Wnt/β-catenin Reporter Assay (TOPflash Assay)
-
Transfection: Co-transfect cells in a 24-well plate with the TOPflash (contains TCF/LEF binding sites) or FOPflash (mutated TCF/LEF binding sites, negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with this compound and/or a Wnt pathway activator (e.g., Wnt3a).
-
Cell Lysis: After the desired treatment time (e.g., 24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the control group.
Visualizations
Caption: this compound inhibits the Wnt signaling pathway, leading to decreased β-catenin levels.
Caption: this compound activates AMPK, potentially via mitochondrial dysfunction, to regulate lipid metabolism.
Caption: A general experimental workflow for studying the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound isolated from Chloranthus japonicas inhibits AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Shizukaol D Purity Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of Shizukaol D using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
1. Peak Shape Problems
| Symptom | Possible Causes | Solutions |
| Peak Tailing | - Interaction with active silanols on the column.[1] - Incorrect mobile phase pH.[2] - Column overload.[1] - Presence of a void in the column. | - Use a high-purity, end-capped C18 column. - Add a competitive base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).[1] - Reduce sample injection volume or concentration. - Replace the column if a void is suspected. |
| Peak Fronting | - Sample solvent incompatible with the mobile phase. - Column overload.[2] - High injection volume.[2] | - Dissolve the this compound sample in the mobile phase. - Reduce the injection volume. - Decrease the sample concentration. |
| Split Peaks | - Clogged column inlet frit.[3] - Column contamination. - Void at the column inlet.[4] - Incompatible injection solvent. | - Reverse flush the column (if permissible by the manufacturer). - Clean the column with a strong solvent. - Replace the column. - Ensure the sample is dissolved in the mobile phase. |
| Broad Peaks | - Low mobile phase strength.[2] - High flow rate. - Column degradation. - Extra-column volume (e.g., long tubing).[5] | - Increase the percentage of the organic solvent in the mobile phase. - Optimize the flow rate. - Replace the column. - Use tubing with a smaller internal diameter and shorter length between the column and detector.[5] |
2. Retention Time Variability
| Symptom | Possible Causes | Solutions |
| Gradual Retention Time Shift | - Change in mobile phase composition due to evaporation of the volatile organic solvent.[6] - Column aging or contamination.[7][8] - Inadequate column equilibration.[5][7] - Temperature fluctuations.[3][6] | - Prepare fresh mobile phase daily and keep solvent bottles capped. - Use a guard column to protect the analytical column.[5] - Flush the column with a strong solvent. - Ensure sufficient equilibration time between runs (at least 10-20 column volumes).[7][8] - Use a column oven to maintain a constant temperature.[3][5] |
| Sudden or Drastic Retention Time Shift | - Incorrect mobile phase preparation.[3][5] - Pump malfunction (air bubbles, leaky seals).[5] - Wrong column installed.[6] - Significant change in flow rate.[3][6] | - Verify the mobile phase composition and preparation procedure.[3] - Degas the mobile phase and purge the pump.[5] - Check for leaks in the system. - Confirm the correct column is in place. - Check the pump flow rate and settings.[6] |
3. Baseline Issues
| Symptom | Possible Causes | Solutions |
| Noisy Baseline | - Air bubbles in the system (pump, detector).[5][9][10] - Contaminated mobile phase or detector cell.[5][9] - Failing detector lamp.[5] - Pump pulsations.[9] | - Degas the mobile phase and purge the system.[5][10] - Use high-purity solvents and prepare fresh mobile phase.[9][10] - Flush the detector cell.[10] - Replace the detector lamp.[5] - Perform regular pump maintenance.[9] |
| Drifting Baseline | - Inadequate column equilibration.[10] - Mobile phase contamination.[10] - Temperature fluctuations in the column or detector.[11] - Bleeding from the column stationary phase. | - Allow sufficient time for column equilibration with the mobile phase.[10] - Use freshly prepared, high-purity mobile phase.[10] - Use a column oven and ensure a stable lab environment.[11] - Use a high-quality column and operate within the recommended pH and temperature ranges. |
| Ghost Peaks | - Contamination in the injection system or sample. - Impurities in the mobile phase. - Late eluting compounds from a previous injection.[1] | - Clean the injector and autosampler. - Run a blank gradient to check for impurities in the mobile phase. - Use a longer gradient or a column wash step to elute strongly retained compounds.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound purity analysis?
A1: A good starting point for analyzing this compound, a dimeric sesquiterpene, would be a reversed-phase HPLC method.[12][13][14] The following table outlines a suggested protocol.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (based on typical UV absorbance for similar compounds) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound standard and sample in methanol to a concentration of 1 mg/mL. |
Q2: My this compound peak is tailing. What is the most likely cause and how do I fix it?
A2: The most common cause of peak tailing for a compound like this compound in reversed-phase HPLC is the interaction of the analyte with acidic silanol groups on the silica-based column packing.[1] To resolve this, you can:
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic acid or phosphoric acid) can suppress the ionization of the silanol groups, reducing the unwanted interaction.[1]
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can also help to mask the active sites on the stationary phase.
Q3: The retention time of my this compound peak is shifting between injections. What should I check first?
A3: If the retention time is shifting for all peaks, the issue is likely related to the HPLC system's physical parameters.[6] Check the following first:
-
Flow Rate: Ensure the pump is delivering a consistent flow rate.[6]
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can cause shifts.[3][6]
-
Temperature: Verify that the column oven is maintaining a stable temperature, as a change of 1°C can alter retention times by 1-2%.[3]
If only the this compound peak (or a few peaks) are shifting, it could be a chemical issue related to the column or mobile phase pH if the molecule has ionizable groups.[6]
Q4: I am observing a noisy baseline in my chromatogram. What are the common causes and solutions?
A4: A noisy baseline can obscure small impurity peaks and affect integration. Common causes include:
-
Air Bubbles: Ensure your mobile phase is properly degassed.[5][9][10] You can also purge the pump to remove any trapped bubbles.
-
Contamination: Impurities in the mobile phase or a contaminated detector flow cell can lead to noise.[5][9] Use HPLC-grade solvents and filter your mobile phase. You can also flush the detector cell with a strong solvent like methanol or isopropanol.[10]
-
Detector Lamp: An aging detector lamp can lose intensity and cause noise.[5] Check the lamp's energy output and replace it if necessary.
Q5: How can I confirm the purity of my this compound peak?
A5: Peak purity analysis is crucial for confirming that a single chromatographic peak corresponds to a single compound.[15] The most common method is to use a photodiode array (PDA) or diode array detector (DAD). This detector acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it is a good indication that the peak is pure and free of co-eluting impurities.[15]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. uhplcs.com [uhplcs.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. agilent.com [agilent.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 8. agilent.com [agilent.com]
- 9. uhplcs.com [uhplcs.com]
- 10. phenomenex.com [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | C33H38O9 | CID 70698151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Validation & Comparative
Unraveling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Shizukaol D Analogs and Derivatives
For researchers, scientists, and professionals in drug development, the intricate molecular architecture of lindenane-type sesquiterpenoid dimers, such as Shizukaol D, presents a compelling frontier for novel therapeutic agents. Isolated from plants of the Chloranthus genus, these natural products have demonstrated a remarkable spectrum of biological activities. This guide provides a comprehensive comparison of the biological effects of this compound and its analogs, supported by experimental data and detailed methodologies, to aid in the exploration of their therapeutic promise.
This comparative analysis focuses on the anticancer, anti-inflammatory, and metabolic regulatory activities of this compound and its closely related analogs. The data presented is collated from multiple studies to provide a clear, comparative overview of their potency and mechanisms of action.
Comparative Biological Activity of Shizukaol Analogs
The following table summarizes the key quantitative data on the biological activities of this compound and its analogs, Shizukaol A and Shizukaol B. This allows for a direct comparison of their efficacy in various experimental models.
| Compound | Biological Activity | Cell Line / Model | Key Quantitative Data | Mechanism of Action |
| This compound | Anticancer | Human Liver Cancer Cells (Focus, SMMC-7721, HepG2, SK-HEP-1) | Dose- and time-dependent growth inhibition; Increased sub-G1 ratio (apoptosis) from 7.49±0.59 to 21.38±1.80 in Focus cells at 0-50 μmol/L.[1] | Modulation of Wnt/β-catenin signaling pathway; decreased expression of β-catenin and its downstream targets (c-myc, cyclin D1).[1][2][3][4] |
| Metabolic Regulation | HepG2 Cells | Activation of AMP-activated protein kinase (AMPK); decrease in triglyceride and cholesterol levels.[5][6][7] | Induction of mitochondrial dysfunction, leading to AMPK activation.[5][6][7] | |
| Shizukaol A | Anti-inflammatory | LPS-induced RAW 264.7 Macrophages | IC₅₀ for NO inhibition: 13.79 ± 1.11 μM .[8] | Regulation of HMGB1/Nrf2/HO-1 pathway; inhibition of NF-κB nuclear translocation and reduction of reactive oxygen species (ROS).[8] |
| Shizukaol B | Anti-inflammatory | LPS-induced BV2 Microglial Cells | Concentration-dependent suppression of NO, TNF-α, and IL-1β production. Inhibition of iNOS and COX-2 expression.[9][10] | Attenuation of the JNK-AP-1 signaling pathway.[9][10] |
| Peroxidized Shizukaol-type Dimers | Anti-inflammatory | LPS-induced RAW 264.7 Macrophages | Showed more potent inhibition of NO production compared to their shizukaol precursors.[11] | The presence of a peroxide moiety is suggested to enhance anti-inflammatory activity.[11] |
Key Experimental Methodologies
Understanding the experimental basis of the reported activities is crucial for interpretation and future research. Below are detailed protocols for the key assays used to evaluate the biological effects of this compound and its analogs.
Cell Viability and Apoptosis Assays (for Anticancer Activity)
-
Cell Culture: Human liver cancer cell lines (e.g., Focus, SMMC-7721, HepG2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Flow Cytometry for Apoptosis Analysis:
-
Cells are treated with this compound for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.[1]
-
Western Blot Analysis (for Signaling Pathway Investigation)
-
Protein Extraction: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., β-catenin, p-AMPK, iNOS, COX-2) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (for Anti-inflammatory Activity)
-
Cell Culture and Treatment: RAW 264.7 or BV2 cells are seeded in 96-well plates and treated with various concentrations of the test compound for 1 hour before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Griess Assay:
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[8]
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by this compound and its analogs, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: this compound's anticancer mechanism via Wnt pathway modulation.
Caption: Anti-inflammatory mechanism of Shizukaol A.
Caption: Standard experimental workflow for Western Blot analysis.
References
- 1. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 2. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isolated from Chloranthus japonicas inhibits AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]
- 8. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Investigating the Synergy of Shizukaol D with Chemotherapy: A Guide for Researchers
To date, no publicly available experimental data specifically details the synergistic effects of Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, in combination with conventional chemotherapy drugs. this compound has been shown to inhibit the growth of human liver cancer cells by inducing apoptosis and attenuating the Wnt signaling pathway.[1] This known mechanism of action provides a strong rationale for investigating its potential synergistic effects with chemotherapy.
This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a synergistic agent in cancer therapy. It provides a framework for evaluating such effects, including common experimental protocols, data presentation formats, and relevant signaling pathways, based on studies of other natural compounds with similar therapeutic potential.
General Methodologies for Assessing Synergy
Evaluating the synergistic effect of a natural compound like this compound with a chemotherapy drug involves a series of in vitro and sometimes in vivo experiments. The primary goal is to determine if the combination of the two agents results in a greater therapeutic effect than the sum of their individual effects.
Experimental Protocols
A typical workflow for assessing synergy is outlined below.
Caption: A general experimental workflow for evaluating the synergistic effects of a natural compound with a chemotherapy drug.
1. Cell Viability and Cytotoxicity Assays:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. A reduction in the metabolic activity of cancer cells treated with this compound, a chemotherapy drug, or their combination would indicate a cytotoxic effect.
-
SRB Assay (Sulphorhodamine B): This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass. It is another common method to determine cytotoxicity.
2. Combination Index (CI) Analysis:
-
Chou-Talalay Method: This is the most common method for quantifying synergism, additivity, or antagonism between two drugs. The Combination Index (CI) is calculated based on the dose-effect data of the individual drugs and their combination.
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
3. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic cell population in the combination treatment group compared to single-agent groups would suggest that the synergy is mediated through the induction of apoptosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of caspases (e.g., caspase-3, -8, -9) can confirm the involvement of the apoptotic pathway.
4. Western Blot Analysis:
-
This technique is used to detect and quantify specific proteins involved in signaling pathways related to cell proliferation, survival, and apoptosis. For this compound, it would be pertinent to examine proteins in the Wnt/β-catenin pathway, as well as key apoptotic regulators like Bax, Bcl-2, and cleaved PARP.
5. Cell Cycle Analysis:
-
Flow cytometry analysis of PI-stained cells can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if the combination treatment induces cell cycle arrest at a specific phase, preventing cancer cell proliferation.
Data Presentation for Comparative Analysis
Clear and concise presentation of quantitative data is crucial for comparing the effects of different treatments. The following tables provide templates for summarizing key data points in synergy studies.
Table 1: IC50 Values of this compound and Chemotherapy Drugs in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Chemotherapy Drug A IC50 (µM) | Chemotherapy Drug B IC50 (µM) |
| Cancer Type 1 | Experimental Value | Experimental Value | Experimental Value |
| Cancer Type 2 | Experimental Value | Experimental Value | Experimental Value |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Drug Combinations
| Cell Line | Drug Combination | Fa (Fraction Affected) | Combination Index (CI) | Interpretation |
| Cancer Type 1 | This compound + Drug A | 0.5 | Calculated Value | Synergism/Additivity/Antagonism |
| 0.75 | Calculated Value | Synergism/Additivity/Antagonism | ||
| Cancer Type 2 | This compound + Drug B | 0.5 | Calculated Value | Synergism/Additivity/Antagonism |
| 0.75 | Calculated Value | Synergism/Additivity/Antagonism |
Fa represents the fraction of cells affected by the drug treatment (e.g., Fa = 0.5 corresponds to 50% cell growth inhibition).
Potential Signaling Pathways for Synergistic Action
Given that this compound is known to inhibit the Wnt/β-catenin signaling pathway, its synergistic effects with chemotherapy could be mediated through the simultaneous targeting of multiple oncogenic pathways.
Caption: A potential signaling pathway illustrating the synergistic action of this compound and a DNA-damaging chemotherapy drug.
This diagram illustrates a hypothetical scenario where this compound inhibits the Wnt/β-catenin pathway, leading to decreased cell proliferation, while a conventional chemotherapy drug induces DNA damage, triggering apoptosis. The simultaneous disruption of these two critical pathways could lead to a synergistic anticancer effect.
Conclusion
While specific experimental data on the synergistic effects of this compound with chemotherapy drugs is currently lacking, its known inhibitory action on the Wnt signaling pathway makes it a compelling candidate for combination therapy research. The experimental framework and methodologies outlined in this guide provide a robust starting point for researchers to investigate this potential. Such studies could uncover novel therapeutic strategies, potentially leading to more effective cancer treatments with reduced side effects.
References
Shizukaol D: A Comparative Analysis with Leading Natural Product Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Shizukaol D, a dimeric sesquiterpene with noted anticancer properties, against a selection of well-established natural product-derived anticancer agents currently in clinical use. This objective analysis is supported by available experimental data to inform research and development efforts in oncology.
Introduction
Natural products have long been a cornerstone of cancer chemotherapy, providing a rich source of structurally diverse and biologically active compounds. This compound, isolated from Chloranthus serratus, has demonstrated promising in vitro anticancer activity, primarily through the induction of apoptosis and attenuation of the Wnt signaling pathway. To contextualize its potential, this guide compares its performance metrics with those of prominent natural product anticancer agents: Paclitaxel, Vincristine, Combretastatin A4, Etoposide, and Irinotecan.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected natural product anticancer agents against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | SMMC-7721 (Hepatocellular Carcinoma) | 8.82 ± 1.66[1][2] |
| SK-HEP1 (Hepatocellular Carcinoma) | 9.25 ± 0.57[1][2] | |
| Focus (Hepatocellular Carcinoma) | 6.26 ± 0.85[1][2] | |
| HepG2 (Hepatocellular Carcinoma) | >50[1][2] | |
| QGY-7703 (Hepatocellular Carcinoma) | 14.17 ± 1.93[1][2] | |
| Paclitaxel | A549 (Lung Cancer) | ~0.004 - 0.024 (4 - 24 nM) |
| MCF-7 (Breast Cancer) | ~0.005 (5 nM) | |
| Ovarian Cancer (1A9) | ~0.004 (4 nM) | |
| Non-Small Cell Lung Cancer (NSCLC) | Median: 9.4 (24h exposure) | |
| Small Cell Lung Cancer (SCLC) | Median: 25 (24h exposure) | |
| Vincristine | A549 (Lung Cancer) | 0.04 |
| MCF-7 (Breast Cancer) | 0.005 | |
| Neuroblastoma (SY5Y) | 0.0016 | |
| Ovarian Cancer (1A9) | 0.004 | |
| Combretastatin A4 | Human Bladder Cancer (BFTC 905, TSGH 8301) | <0.004 (<4 nM) |
| Human Melanoma (518A2) | 0.0018 - 0.02 | |
| Human Gastric Cancer (HR) | 0.03 | |
| Etoposide | MOLT-3 (Leukemia) | 0.051 |
| Human Ovarian Cancer (1A9) | 0.15 | |
| Human Bladder Cancer (5637) | 0.54 | |
| Human Ovarian Cancer (A2780) | 0.07 | |
| A549 (Lung Cancer) | 3.49 (72h exposure) | |
| Irinotecan | LoVo (Colon Cancer) | 15.8 |
| HT-29 (Colon Cancer) | 5.17 | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 1.3 |
Note: IC50 values can vary depending on the specific assay conditions, exposure time, and cell line characteristics. The data presented here is for comparative purposes.
In Vivo Efficacy
A critical aspect of anticancer drug evaluation is the assessment of in vivo efficacy in animal models. While extensive in vivo data exists for the established anticancer agents, demonstrating significant tumor growth inhibition in various xenograft models, there is currently a lack of published in vivo studies for this compound. This represents a significant data gap in the comprehensive evaluation of its therapeutic potential.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and the comparative anticancer agents.
References
Unveiling the Molecular Mechanisms of Shizukaol D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus species, has emerged as a promising natural product with significant biological activities.[1][2] This guide provides a comprehensive cross-validation of its mechanisms of action, offering a comparative analysis with relevant alternatives and detailed experimental data to support further research and development.
Core Mechanisms of Action: A Two-Pronged Approach
Current research delineates two primary signaling pathways through which this compound exerts its effects: the modulation of the AMP-activated protein kinase (AMPK) pathway, impacting cellular metabolism, and the attenuation of the Wnt signaling pathway, crucial in developmental processes and cancer.[1][3][4]
Regulation of Lipid Metabolism via the AMPK Signaling Pathway
This compound has been identified as a potent activator of AMPK, a central regulator of cellular energy homeostasis.[1][5] Its action on this pathway leads to a significant reduction in lipid accumulation in hepatic cells, suggesting its potential in addressing metabolic disorders.
Comparative Analysis: this compound vs. Metformin
Metformin is a widely used therapeutic for type 2 diabetes that also acts through the activation of AMPK. The following table summarizes a comparative analysis of this compound and Metformin on key events in the AMPK signaling cascade in HepG2 cells.
| Parameter | This compound | Metformin | Reference |
| Effective Concentration for ACC Phosphorylation | 2 µM | 2 mM | [1] |
| AMPK Phosphorylation (Thr172) | Dose-dependent increase | Positive Control | [1] |
| ACC Phosphorylation (Ser79) | Dose-dependent increase | Positive Control | [1] |
| Effect on Mitochondrial Membrane Potential | Decreased | Known to induce mitochondrial dysfunction | [1] |
| AMP/ATP Ratio | Dose-dependent increase | Known to increase AMP/ATP ratio | [1] |
| Cellular Respiration | Inhibited | Inhibited | [1] |
Experimental Protocols
Western Blotting for AMPK and ACC Phosphorylation:
-
Cell Line: HepG2 cells.
-
Treatment: Cells were treated with varying concentrations of this compound (up to 50 µM) or 2 mM metformin for 1 hour.[1]
-
Lysis: Cells were lysed, and protein concentrations were determined.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibodies: Membranes were probed with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies were used, and bands were visualized using an enhanced chemiluminescence (ECL) kit.[1]
Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Method: Flow cytometry using the fluorescent dye JC-1.
-
Procedure: HepG2 cells were treated with this compound. After treatment, cells were incubated with JC-1. The dye exists as aggregates (red fluorescence) in healthy mitochondria with high ΔΨm and as monomers (green fluorescence) in the cytoplasm of cells with depolarized mitochondria. The ratio of red to green fluorescence was measured.[1]
Determination of AMP/ATP Ratio:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure: HepG2 cells were treated with this compound. Cellular nucleotides were extracted, and the levels of AMP and ATP were quantified by HPLC analysis. The ratio of AMP to ATP was then calculated.[1]
Signaling Pathway Diagram
Caption: this compound induces mitochondrial dysfunction, leading to AMPK activation and reduced lipid synthesis.
Repression of the Wnt Signaling Pathway in Cancer Cells
This compound has demonstrated efficacy in inhibiting the growth of human liver cancer cells by modulating the Wnt signaling pathway.[3][4] This pathway is critical for cell proliferation and its dysregulation is a hallmark of many cancers.
Mechanism of Action
This compound treatment leads to a reduction in the expression of β-catenin, a key transcriptional co-activator in the Wnt pathway.[4][6] This is achieved by downregulating upstream components of the pathway, including Dishevelled 2 (Dvl2) and Axin2, and reducing the phosphorylation of the co-receptor LRP6.[6] The subsequent decrease in nuclear β-catenin leads to the reduced expression of Wnt target genes like c-myc and cyclin D1, ultimately inducing apoptosis in cancer cells.[4]
Comparative Data: Effects of this compound on Liver Cancer Cells
| Cell Line | Effect | Finding | Reference |
| SMMC-7721, SK-HEP-1, HepG2 | Growth Inhibition | Dose- and time-dependent | [4] |
| SMMC-7721, SK-HEP-1, HepG2 | Apoptosis Induction | Confirmed by cellular morphology and apoptosis assays | [3][4] |
| Liver Cancer Cells | Wnt Pathway Modulation | Decreased expression of β-catenin | [4] |
| Liver Cancer Cells | Gene Expression | Reduced expression of Wnt target genes (c-myc, cyclin D1) | [4] |
Experimental Protocols
Cell Viability Assay:
-
Method: MTT assay.
-
Procedure: Liver cancer cells (e.g., SMMC-7721, SK-HEP-1, HepG2) were seeded in 96-well plates and treated with various concentrations of this compound for different time points. Cell viability was assessed by adding MTT solution and measuring the absorbance at a specific wavelength.[1]
Apoptosis Assay:
-
Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure: Cells treated with this compound were harvested, washed, and stained with Annexin V-FITC and PI. The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.
Western Blotting for Wnt Pathway Proteins:
-
Procedure: Similar to the protocol for AMPK, but using primary antibodies against β-catenin, Dvl2, Axin2, phosphorylated LRP6, c-myc, and cyclin D1.
Signaling Pathway Diagram
Caption: this compound inhibits the Wnt signaling pathway, leading to apoptosis in cancer cells.
Conclusion
This compound presents a dual mechanism of action, positioning it as a molecule of interest for both metabolic diseases and oncology. Its ability to activate the AMPK pathway, comparable in effect to metformin but at a significantly lower concentration, highlights its potential as a potent metabolic regulator. Furthermore, its capacity to inhibit the Wnt signaling pathway provides a clear rationale for its observed anti-cancer properties. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for researchers aiming to further elucidate and harness the therapeutic potential of this compound.
References
- 1. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 5. This compound isolated from Chloranthus japonicas inhibits AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Shizukaol D and AICAR for AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two distinct activators of AMP-activated protein kinase (AMPK): the natural product Shizukaol D and the widely-used synthetic compound AICAR. AMPK is a critical cellular energy sensor, and its activation is a key therapeutic target for metabolic diseases, making a clear understanding of its activators essential for research and development.
Overview of AMPK and Activators
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It is a heterotrimeric enzyme, consisting of a catalytic α subunit and regulatory β and γ subunits, that is activated in response to stresses that deplete cellular ATP, such as nutrient deprivation or hypoxia.[1] Activation of AMPK stimulates catabolic pathways that generate ATP (like fatty acid oxidation) and inhibits anabolic, ATP-consuming processes (such as lipid and protein synthesis), thereby restoring cellular energy balance.[1]
Two compounds used to experimentally activate AMPK are this compound, a sesquiterpenoid dimer isolated from Chloranthus japonicus, and 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), a synthetic adenosine analog. While both lead to AMPK activation, their mechanisms of action are fundamentally different.
Mechanism of Action: Indirect vs. Direct Activation
The primary distinction between this compound and AICAR lies in their method of AMPK activation. This compound is an indirect activator , influencing cellular energy status, whereas AICAR acts as a direct activator by mimicking the natural ligand of AMPK.
This compound: Indirect Activation via Mitochondrial Dysfunction
Experimental evidence indicates that this compound activates AMPK indirectly. Studies in HepG2 hepatic cells have shown that its metabolic effects, such as the reduction of triglyceride and cholesterol levels, are dependent on the AMPK-ACC signaling pathway.[2][3] The proposed mechanism for this activation is the induction of mitochondrial dysfunction.[2][4] By disrupting mitochondrial function, this compound is thought to alter the cellular AMP:ATP ratio. An increase in this ratio is a classic trigger for the activation of AMPK, as AMP binds to the regulatory γ-subunit, promoting the phosphorylation of the catalytic α-subunit at Threonine 172 by upstream kinases like LKB1.
AICAR: Direct Activation via AMP Mimicry
AICAR is a cell-permeable pro-drug that is taken up by cells via adenosine transporters.[5] Once inside the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][5] ZMP is a structural analog of adenosine monophosphate (AMP) and directly activates AMPK by mimicking AMP.[5] ZMP binds to the γ-subunit of AMPK, causing an allosteric activation and making the complex a more favorable substrate for phosphorylation at Thr172 by upstream kinases.[6] This mechanism does not rely on the inhibition of mitochondrial function.[1]
Quantitative Data Comparison
Direct comparison of potency via EC50 values is challenging, as a specific EC50 for this compound on AMPK activation has not been reported in the reviewed literature. For AICAR, its potency is highly dependent on cellular uptake and conversion to ZMP, with its metabolite being significantly less potent than AMP in cell-free assays.[6] The following table summarizes the effective concentrations reported in cellular studies.
| Parameter | This compound | AICAR |
| Mechanism of Action | Indirect (via Mitochondrial Dysfunction) | Direct (Pro-drug, AMP Mimetic) |
| Cell Type (Example) | HepG2 (Human Liver Carcinoma) | Neuro-2a, PC3, LNCaP, HUVECs |
| Effective Concentration | 12.5 - 50 µM (for lipid reduction)[7] | 0.5 - 2.0 mM (for AMPK phosphorylation)[2][8] |
| Reported EC50/AC50 | Not Reported | Not consistently reported; ZMP is 40-50x less potent than AMP in cell-free assays.[6] |
Experimental Protocols: Assessing AMPK Activation
A standard method to quantify AMPK activation is through Western Blot analysis, which measures the phosphorylation state of AMPK and its downstream targets.
Protocol: Western Blot for Phosphorylated AMPK (p-AMPK) and ACC (p-ACC)
This protocol provides a general workflow for assessing AMPK activation in cultured cells treated with either this compound or AICAR.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to desired confluency. Treat cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) or AICAR (e.g., 0, 0.5, 1, 2 mM) for a specified time (e.g., 2 to 24 hours). A positive control, such as metformin (2 mM), can be included.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay, to ensure equal protein loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
AMPK Signaling Pathway
Upon activation, AMPK phosphorylates a multitude of downstream targets to orchestrate a metabolic shift towards energy conservation and production. Key substrates include Acetyl-CoA Carboxylase (ACC), which inhibits fatty acid synthesis, and the regulatory associated protein of mTOR (Raptor), which suppresses the energy-intensive process of protein synthesis via the mTORC1 pathway.
Conclusion
This compound and AICAR represent two distinct classes of AMPK activators, providing researchers with different tools to probe the AMPK signaling network.
-
AICAR serves as a reliable, direct activator through its conversion to the AMP analog ZMP. Its mechanism is well-characterized, making it a standard tool for studying the direct consequences of AMPK activation. However, it requires millimolar concentrations for robust effects in cells, and potential off-target effects of high ZMP concentrations should be considered.[6]
-
This compound acts as an indirect activator, initiating AMPK signaling by inducing a state of cellular energy stress via mitochondrial dysfunction. This makes it a useful compound for studying AMPK activation in a more physiologically-mimetic context of metabolic stress. Its effective concentration is in the micromolar range, but its effects are inherently linked to its impact on mitochondrial health.
The choice between this compound and AICAR should be guided by the specific research question. For studies requiring direct and rapid activation of AMPK to identify immediate downstream targets, AICAR is a suitable choice. For investigations into the role of AMPK in response to cellular stress and mitochondrial impairment, this compound offers a relevant alternative. In all cases, confirming AMPK activation through methods such as Western Blotting for phosphorylated substrates is crucial for the accurate interpretation of experimental results.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Shizukaol D: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Shizukaol D are paramount to ensuring laboratory safety and environmental protection. While specific safety data sheets (SDS) for this compound are not publicly available, its known biological activities—inducing apoptosis and attenuating Wnt signaling—necessitate its treatment as a potentially hazardous substance.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard practices for cytotoxic and biologically active compounds.
Properties of this compound
This compound is a dimeric sesquiterpene isolated from Chloranthus serratus.[1][2] Its known biological effects are crucial in determining the appropriate handling and disposal protocols.
| Property | Data | Source |
| Molecular Formula | C₃₃H₃₈O₉ | PubChem[3] |
| Molecular Weight | 578.6 g/mol | PubChem[3] |
| Biological Activity | Induces apoptosis and attenuates Wnt signaling | MedChemExpress[1][2] |
| Physical Form | Typically a solid powder | Inferred |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[4] |
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for the safe handling and disposal of various forms of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene) when handling this compound in any form.
2. Waste Segregation:
-
Do not dispose of this compound or any contaminated materials in the general trash or down the drain.
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste streams.
3. Disposal of Solid Waste:
-
Unused or Expired Pure Compound:
-
Keep the compound in its original container if possible.
-
Place the sealed container into a larger, sealable plastic bag or a designated solid hazardous waste container.
-
-
Contaminated Labware:
-
This includes items such as pipette tips, centrifuge tubes, vials, gloves, and bench paper.
-
Place all contaminated solid materials into a dedicated, labeled hazardous waste bag or container. Ensure the container is sealed to prevent spillage or aerosolization.
-
4. Disposal of Liquid Waste:
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous liquid waste container.
-
The container should be compatible with the solution's components.
-
-
Organic Solvent Solutions:
-
Collect all organic solutions containing this compound in a separate, designated hazardous liquid waste container compatible with the specific solvent used.
-
Never mix incompatible waste streams. For example, do not mix chlorinated solvents with non-chlorinated solvents unless your institution's waste management program permits it.
-
5. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with a suitable solvent (such as 70% ethanol or isopropanol) followed by a detergent solution.
-
The cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
6. Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), the concentration, and the date.
-
Storage: Store waste containers in a designated, secure secondary containment area away from general laboratory traffic. Do not overfill containers.
7. Final Disposal:
-
All segregated and properly labeled this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The most common and recommended disposal method for this type of biologically active compound is high-temperature incineration by a permitted hazardous waste facility.[5]
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
